

Application Notes: Dibenzo[a,h]anthracene

Certified Reference Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DIBENZ(a,h)ANTHRACENE**

Cat. No.: **B1670416**

[Get Quote](#)

Introduction

Dibenzo[a,h]anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.^[1] It is a component of smoke and oils and is formed from the incomplete combustion of organic matter.^[1] This compound is classified as a probable human carcinogen (IARC Group 2A) and is known to be genotoxic in bacterial and mammalian cell systems, where it can intercalate into DNA and cause mutations.^[1] Due to its carcinogenic properties and its presence as an environmental pollutant in air, soil, and water, accurate quantification is critical for ensuring public safety and environmental quality.^{[1][2]}

Certified Reference Materials (CRMs) for Dibenzo[a,h]anthracene provide a known, accurate concentration and purity, making them essential for the calibration of analytical instrumentation, validation of analytical methods, and ensuring the traceability and comparability of measurement results between different laboratories.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₂₂ H ₁₄	[1] [3]
Molar Mass	278.35 g/mol	[1] [4]
Appearance	White to light yellow crystalline solid	[1] [4] [5]
Melting Point	262-265 °C	
Boiling Point	524 °C	[6]
Water Solubility	Very low (0.001 mg/L)	[2]
log K _{ow}	6.5	[6]

Application

The primary application of Dibenzo[a,h]anthracene CRM is the calibration and validation of analytical methods for the quantitative analysis of PAHs in various matrices, including:

- Environmental Samples: Air, water, soil, and sediment.[\[1\]](#)[\[2\]](#)
- Food and Beverages: Smoked meats, edible oils, and other products susceptible to contamination from processing or environmental sources.[\[7\]](#)
- Industrial Products: Coal tar, creosote, asphalt, and other materials where PAHs are present.[\[2\]](#)

Common analytical techniques for the determination of Dibenzo[a,h]anthracene include High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or UV detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[\[7\]](#)[\[8\]](#)

Protocol: Calibration Curve Preparation for GC-MS Analysis

This protocol outlines the preparation of calibration standards for the quantification of Dibenzo[a,h]anthracene using a Certified Reference Material.

1. Materials and Equipment

- Dibenzo[a,h]anthracene CRM (e.g., in nonane or toluene at 100 µg/mL)
- High-purity solvent (e.g., acetonitrile, methylene chloride, or toluene)
- Calibrated Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
- Calibrated micropipettes
- Vortex mixer
- GC-MS system

2. Safety Precautions

- Dibenzo[a,h]anthracene is a suspected carcinogen and mutagen.[\[4\]](#)[\[5\]](#) Handle with extreme caution in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[\[6\]](#)
- Dispose of all waste containing Dibenzo[a,h]anthracene according to local regulations for hazardous chemical waste.[\[6\]](#)

3. Experimental Protocol

3.1. Preparation of Stock Standard Solution

If starting with a neat (solid) CRM, accurately weigh a specific amount and dissolve it in a known volume of a suitable high-purity solvent to create a primary stock solution of a high concentration (e.g., 1000 µg/mL). If using a pre-dissolved CRM, this can serve as the primary stock.

3.2. Preparation of Intermediate Standard Solution

Prepare an intermediate standard solution from the primary stock. For example, to create a 5 µg/mL intermediate standard from a 250 µg/mL stock:

- Pipette 500 μ L of the 250 μ g/mL stock standard into a 25 mL volumetric flask.[9]
- Dilute to the mark with the chosen solvent (e.g., acetonitrile).[9]
- Cap and invert the flask several times to ensure homogeneity.

3.3. Preparation of Working Calibration Standards

Prepare a series of at least five working calibration standards by serially diluting the intermediate standard solution. The concentration range should bracket the expected concentration of Dibenzo[a,h]anthracene in the samples.[10]

Example Calibration Standard Concentrations:

Standard Level	Concentration (ng/mL)	Preparation from 0.5 μ g/mL (500 ng/mL) Intermediate Standard
CAL 1	2.5	Prepare a 1:10 dilution of the 25 ng/mL standard.[9]
CAL 2	25	Prepare a 1:20 dilution of the 0.5 μ g/mL standard.[9]
CAL 3	50	Prepare a 1:10 dilution of the 0.5 μ g/mL standard.[9]
CAL 4	100	Prepare a 1:5 dilution of the 0.5 μ g/mL standard.
CAL 5	200	Prepare a 1:2.5 dilution of the 0.5 μ g/mL standard.

Note: The concentrations provided are examples. The actual range should be adapted based on instrument sensitivity and the expected sample concentrations.[11]

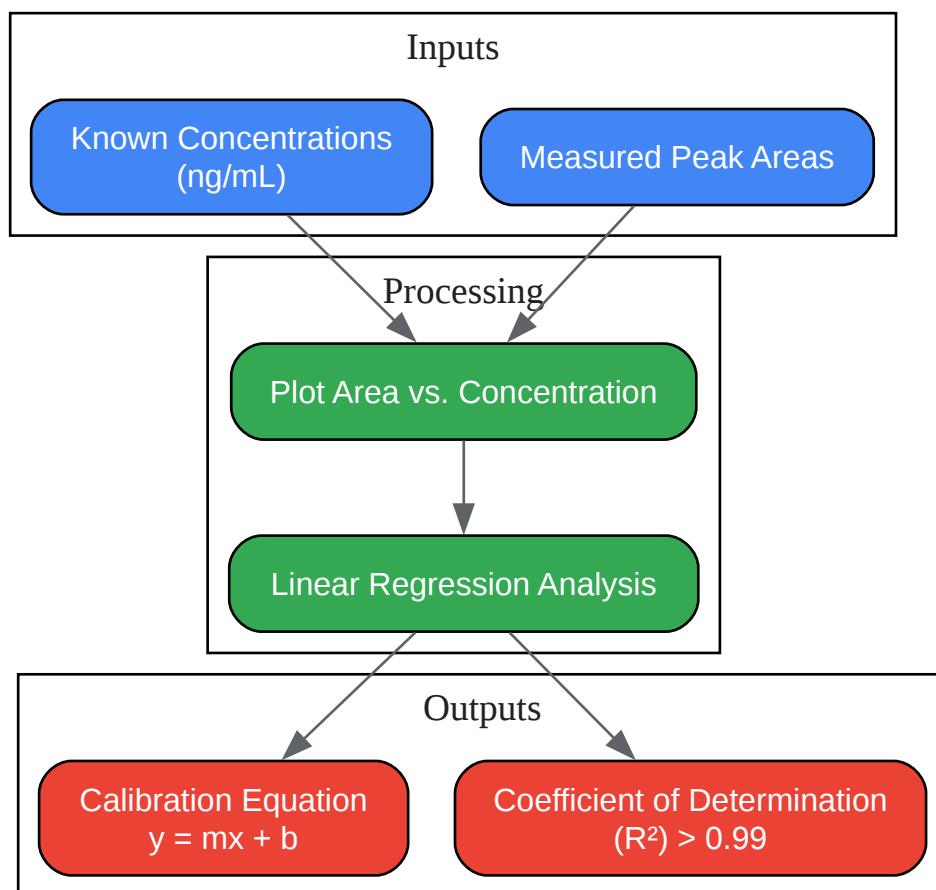
3.4. Instrument Calibration

- Analyze the prepared calibration standards on the GC-MS system, starting from the lowest concentration (CAL 1) to the highest (CAL 5).
- Generate a calibration curve by plotting the instrument response (peak area) against the concentration of each standard.
- The calibration curve should have a coefficient of determination (R^2) of >0.99 for acceptable linearity.^[7]

4. Data Presentation

The results of the calibration should be summarized in a table for clarity.

Table 1: Example GC-MS Calibration Data for Dibenz[a,h]anthracene


Standard Level	Concentration (ng/mL)	Peak Area (Arbitrary Units)
Blank	0	0
CAL 1	2.5	15,500
CAL 2	25	162,000
CAL 3	50	330,500
CAL 4	100	658,000
CAL 5	200	1,315,000
Linearity (R^2)	0.9998	

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for instrument calibration and sample analysis.

[Click to download full resolution via product page](#)

Caption: Logic for generating a valid calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. Dibenz[a,h]anthracene [webbook.nist.gov]
- 4. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. ICSC 0431 - DIBENZO(a,h)ANTHRACENE [inchem.org]
- 7. hpst.cz [hpst.cz]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. epa.gov [epa.gov]
- 11. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Application Notes: Dibenzo[a,h]anthracene Certified Reference Material]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670416#dibenzo-a-h-anthracene-certified-reference-material-for-calibration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com